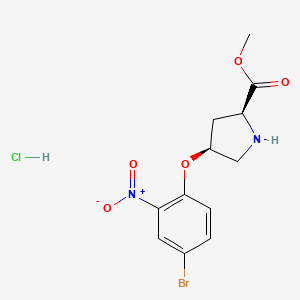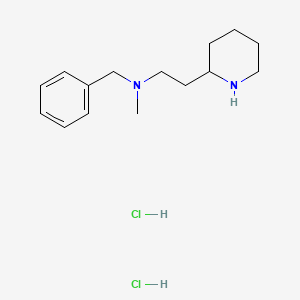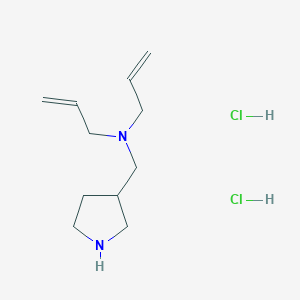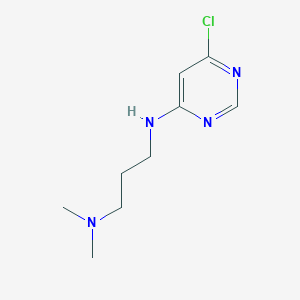
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
Übersicht
Beschreibung
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 . It is a potent psychoactive designer drug that belongs to the family of piperidine derivatives.
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, has been a topic of interest in recent scientific literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is characterized by an average mass of 255.228 Da and a monoisotopic mass of 254.131653 Da .Wissenschaftliche Forschungsanwendungen
Paraquat Poisonings and Lung Toxicity : Paraquat dichloride, a widely used herbicide, has been studied extensively for its safety and toxicological profile. It accumulates mainly in the lung, causing severe pulmonary toxicity. Research on paraquat highlights the critical need for safety and toxicity studies of chemicals, including 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, especially those that may accumulate in human tissues (Dinis-Oliveira et al., 2008).
Piper spp. and Leishmaniasis Treatment : The Piper genus, known for its pharmacological compounds, offers insights into the potential of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride in treating diseases like leishmaniasis. Studies on Piper spp. have identified compounds with leishmanicidal activity, suggesting that structurally similar compounds could also have significant therapeutic potential (Peixoto et al., 2021).
Cytochrome P450 Isoforms and Drug Metabolism : Understanding the interaction of chemicals with cytochrome P450 isoforms is crucial for drug development. Research on inhibitors of these isoforms provides valuable information on how compounds like 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride might be metabolized in the body and their potential drug interactions (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery : Pyrrolidine, a core structure related to 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, is extensively used in medicinal chemistry. Its presence in bioactive molecules emphasizes the potential of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride in developing new therapeutics. The review on pyrrolidine-based compounds outlines the versatility of this scaffold in drug design, highlighting the importance of exploring similar compounds for pharmaceutical applications (Li Petri et al., 2021).
Eigenschaften
IUPAC Name |
3-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-3-7-13(8-10)9-11-5-2-6-12-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWKPHGYAVOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)





![n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424733.png)
![n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424734.png)


![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)

